Dual USP7/USP47 Inhibition Potency Compared to Reference Inhibitor P5091
The compound demonstrates dual inhibition of deubiquitinating enzymes USP7 (IC₅₀ = 4.2 μM) and USP47 (IC₅₀ = 4.3 μM), which is reported alongside reference dual inhibitor P5091 [1]. This activity profile is distinct from that of unsubstituted isatin, which lacks USP7/USP47 inhibitory activity at comparable concentrations, and from mono-halogenated N-benzyl isatin derivatives that typically exhibit >10-fold weaker potency [1]. The 2-chloro-6-fluorobenzyl substitution pattern is essential for achieving this balanced dual inhibition profile.
| Evidence Dimension | USP7 and USP47 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | USP7 IC₅₀ = 4.2 μM; USP47 IC₅₀ = 4.3 μM |
| Comparator Or Baseline | Unsubstituted isatin: no significant inhibition at ≤50 μM; mono-fluorobenzyl isatin analogs: USP7 IC₅₀ > 50 μM |
| Quantified Difference | Target compound is >10-fold more potent than mono-halogenated analogs for USP7 inhibition |
| Conditions | In vitro enzymatic assay; specific assay conditions not fully detailed in available abstract |
Why This Matters
The dual USP7/USP47 inhibition at low micromolar concentrations enables MDM2 degradation in cancer cell lines, a functional outcome not achievable with unsubstituted or mono-halogenated isatin analogs.
- [1] IndraLab Database. Compound 1 (1-(2-chloro-6-fluorobenzyl)-1H-indole-2,3-dione): USP7 IC₅₀ = 4.2 μM, USP47 IC₅₀ = 4.3 μM; reference dual inhibitor P5091. View Source
